molecular formula C7H10N4O2S B14865915 Sulfaguanidine-13C6

Sulfaguanidine-13C6

Cat. No.: B14865915
M. Wt: 220.20 g/mol
InChI Key: BRBKOPJOKNSWSG-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of sulfaguanidine-13C6 involves several steps. One method includes the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process begins with the addition of ammonium nitrate and dicyandiamide in a reactor, followed by heating and the introduction of ammonia to produce guanidine nitrate. Concurrently, concentrated sulfuric acid is heated to obtain sulfur trioxide, which reacts with hydrogen chloride gas to form chlorosulfonic acid. This acid is then reacted with acetanilide to produce N-acetylsulfanilyl chloride. Finally, guanidine nitrate is dissolved in water and reacted with N-acetylsulfanilyl chloride under controlled pH conditions to yield sulfaguanidine .

Chemical Reactions Analysis

Sulfaguanidine-13C6 undergoes various chemical reactions typical of sulfonamides. These include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Sulfaguanidine-13C6 exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Comparison with Similar Compounds

Sulfaguanidine-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.

Properties

Molecular Formula

C7H10N4O2S

Molecular Weight

220.20 g/mol

IUPAC Name

2-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonylguanidine

InChI

InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

BRBKOPJOKNSWSG-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N=C(N)N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N

Origin of Product

United States

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